2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride
Description
Properties
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O.ClH/c15-13-9-5-1-2-6-10(9)16-14(18-13)17-11-7-3-4-8-12(11)19;/h1-8,19H,(H3,15,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHRZPHVZBFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with formic acid to form the quinazoline ring. This intermediate is then reacted with 4-nitrophenol under specific conditions to introduce the amino group at the 4-position. The final step involves the reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and phenols, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Anticancer Activity
Recent studies have identified 2-[(4-aminoquinazolin-2-yl)amino]phenol hydrochloride as a promising candidate for cancer treatment. The compound has been shown to inhibit specific pathways involved in tumor cell proliferation and migration.
Case Studies
- In Vitro Studies: A study demonstrated that treatment with this compound significantly reduced the viability of SKOV3 human ovarian cancer cells, indicating its potential as a therapeutic agent against ovarian cancer .
- In Vivo Models: Animal studies have shown that administration of this compound leads to decreased tumor size and improved survival rates in models of breast cancer .
Antiviral Properties
The compound has also been evaluated for its antiviral activity, particularly against coronaviruses such as SARS-CoV-2.
Case Studies
- SARS-CoV-2 Inhibition: In vitro assays revealed that derivatives of the compound showed IC50 values lower than 0.25 μM against SARS-CoV-2, with no observed cytotoxicity at concentrations up to 25 μM .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies
- Alzheimer's Disease Models: Preclinical studies demonstrated that treatment with this compound resulted in improved cognitive function in animal models by enhancing acetylcholine availability in synaptic clefts .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains, adding another dimension to its therapeutic potential.
Case Studies
- Broad-Spectrum Activity: Laboratory tests confirmed that the compound was effective against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .
Data Summary Table
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | MAP4K4 inhibition | Reduced viability in ovarian cancer cells |
| Antiviral | Viral protease inhibition | IC50 < 0.25 μM against SARS-CoV-2 |
| Neuroprotective | Acetylcholinesterase inhibition | Improved cognitive function in Alzheimer's models |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The pathways involved include the inhibition of tyrosine kinases and other signaling molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Hypothetical formula based on structural analysis.
Key Findings from Analog Studies
Quinazoline-Based Analogs
- GW583340 dihydrochloride (): This compound shares the quinazoline core with the target but includes a thiazole ring and sulfonyl groups. Its higher molecular weight (671.03 vs. ~341.79) and complex substituents likely enhance target specificity for EGFR inhibition but may reduce solubility compared to the simpler target compound .
- Synthetic Accessibility : Quinazoline derivatives often require multi-step synthesis involving cyclocondensation and halogenation, as seen in GW583340’s preparation .
Phenolic Amine Derivatives
- 2-[(1R)-1-{[(1R)-1-Phenylethyl]amino}ethyl]phenol HCl (): This analog lacks the quinazoline ring but shares the phenol-HCl salt motif.
- Ractopamine Hydrochloride (): A β-adrenergic agonist with a phenolic structure. Unlike the target compound, its activity hinges on β-hydroxyphenethylamine substituents, emphasizing the role of substituent positioning in biological function .
Biological Activity
2-[(4-aminoquinazolin-2-yl)amino]phenol hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12ClN5O
- CAS Number : 1049787-05-4
The structure features a quinazoline moiety, which is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds, including this compound, exhibit notable antimicrobial properties. A study evaluating various quinazoline derivatives found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative similar to this compound exhibited an IC50 value of approximately 0.23 µM against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), indicating promising antiviral activity .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- DNA Intercalation : The quinazoline structure can intercalate with DNA, disrupting replication and transcription processes.
- Cellular Signaling Modulation : It may influence signaling pathways critical for cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of several synthesized alkaloids related to quinazolines. The results indicated that certain derivatives showed moderate to good activity against various microbial strains, reinforcing the potential of quinazoline-based compounds in treating infections .
Anticancer Evaluation
In a separate evaluation focusing on anticancer properties, researchers synthesized a series of quinazoline derivatives and assessed their cytotoxicity against cancer cell lines. The findings suggested that modifications in the chemical structure significantly impacted their potency and selectivity towards cancer cells .
Q & A
Basic Research Question
- HPLC : Utilize validated methods with retention time matching (e.g., Cinacalcet Hydrochloride protocols ).
- Optical activity : Measure specific rotation ([α]20/D) in acetic acid-water mixtures (e.g., +8.7°±0.5° ).
- Loss on drying : Quantify hygroscopicity (≤5.0% mass loss under controlled conditions ).
- QC applications : Deploy deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) as internal standards for method validation .
What strategies optimize reaction yields with aminoquinazoline derivatives?
Advanced Research Question
- Reagent selection : Hydrazine hydrate enhances cyclization efficiency (6-hour reflux in ethanol ).
- Temperature control : Prolonged heating (8+ hours) ensures complete conversion but risks decomposition; monitor via TLC or in-line spectroscopy.
- Byproduct management : Acidic workup (e.g., ice-dilute HCl) precipitates target compounds while solubilizing impurities .
How should synthetic routes for hydrochloride salts be validated?
Basic Research Question
- Counterion analysis : Confirm HCl incorporation via elemental analysis or ion chromatography.
- Reference standards : Cross-check against pharmacopeial impurities (e.g., (2,4-Diaminopteridin-6-yl)methanol Hydrochloride ).
- Stability testing : Assess salt form integrity under accelerated storage conditions (e.g., 40°C/75% RH) .
How can coordination complexes of this compound be characterized?
Advanced Research Question
- Crystallography : Use SHELX programs to resolve distorted octahedral geometries (e.g., Zn(II) complexes with N3OCl₂ coordination ).
- Hydrogen bonding networks : Map O—H⋯O and C—H⋯π interactions to explain supramolecular assembly .
- Spectroscopic correlation : Align XRD bond lengths/angles with IR/Raman vibrational modes.
What methodologies address batch-to-batch variability in pharmacological studies?
Advanced Research Question
- Structural diversification : Synthesize libraries via alkylation/ring closure (e.g., ketonic Mannich bases ).
- Bioactivity screening : Prioritize derivatives with agrochemical or receptor-targeting potential (e.g., trifluoromethylpyridine analogs ).
- Data normalization : Use QC reference materials (e.g., ANDA-compliant standards ) to calibrate assays.
How should researchers handle discrepancies in reaction outcomes with amino acid conjugates?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
